molecular formula C14H13N5O3S2 B12181736 N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide

Cat. No.: B12181736
M. Wt: 363.4 g/mol
InChI Key: LHQOVMODKFOJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Bonding Patterns

Core Structural Framework

The compound consists of three modular domains:

  • 2,1,3-Benzothiadiazole ring : A fused heterocyclic system with sulfur and nitrogen atoms at positions 1, 2, and 3, respectively. The ring exhibits aromatic character due to delocalized π-electrons, with bond lengths between carbon and nitrogen atoms averaging $$1.33 \, \text{Å}$$ and carbon-sulfur bonds at $$1.74 \, \text{Å}$$.
  • Sulfonamide-ethylamino linker : A –SO$$2$$–NH–(CH$$2$$)$$_2$$– group bridges the benzothiadiazole and pyridine moieties. The sulfonamide sulfur adopts a tetrahedral geometry with S–O bond lengths of $$1.43 \, \text{Å}$$ and S–N bonds of $$1.62 \, \text{Å}$$.
  • Pyridine-4-carboxamide : A pyridine ring substituted at the 4-position with a carboxamide group (–CONH$$_2$$). The pyridine ring is planar, with C–N bond lengths of $$1.34 \, \text{Å}$$, while the amide group exhibits resonance stabilization, with C=O and C–N bonds measuring $$1.23 \, \text{Å}$$ and $$1.36 \, \text{Å}$$, respectively.
Table 1: Key Bond Lengths and Angles
Bond/Angle Value (Å/°) Source
Benzothiadiazole C–N 1.33
Benzothiadiazole C–S 1.74
Sulfonamide S–O 1.43
Sulfonamide S–N 1.62
Pyridine C–N 1.34
Amide C=O 1.23
Dihedral angle (pyridine-amide) 18.3°

Electronic and Steric Effects

  • Benzothiadiazole : The electron-withdrawing nature of the S–N–S sequence creates a π-deficient system, polarizing the 4-position for nucleophilic substitution.
  • Sulfonamide linker : The –SO$$2$$– group enhances solubility via hydrogen-bonding capacity ($$ \Delta H{\text{H-bond}} = -8.2 \, \text{kcal/mol} $$) while maintaining conformational rigidity.
  • Pyridinecarboxamide : The pyridine’s nitrogen at the 4-position directs substituents into equatorial positions, minimizing steric clashes with the amide group.

Properties

Molecular Formula

C14H13N5O3S2

Molecular Weight

363.4 g/mol

IUPAC Name

N-[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C14H13N5O3S2/c20-14(10-4-6-15-7-5-10)16-8-9-17-24(21,22)12-3-1-2-11-13(12)19-23-18-11/h1-7,17H,8-9H2,(H,16,20)

InChI Key

LHQOVMODKFOJIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with an appropriate amine, followed by coupling with pyridine-4-carboxylic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor. VEGFR-2 plays a crucial role in angiogenesis, which is the formation of new blood vessels from existing ones—a process that tumors exploit for growth and metastasis.

  • In Vitro Studies : The compound demonstrated potent cytotoxic properties against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values of 21.00 μM and 26.10 μM, respectively . These results indicate its potential as a lead compound for further development in cancer therapy.
  • Molecular Docking Studies : Computational analyses suggested that the compound effectively binds to the catalytic pocket of VEGFR-2, indicating a mechanism through which it may inhibit angiogenesis . The binding interactions were characterized by multiple hydrogen bonds and hydrophobic interactions, enhancing its affinity for the target protein.

Neuropilin-1 Antagonism

The compound has also been explored as a small-molecule antagonist of neuropilin-1 (NRP1), another protein involved in angiogenesis. Inhibition of NRP1 can disrupt tumor vascularization, making it a viable target in cancer treatment .

Synthesis and Evaluation

A series of experiments have been conducted to synthesize derivatives of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide and evaluate their biological activities:

CompoundTargetIC50 (μM)Notes
Compound 10VEGFR-265Potent inhibitor with good selectivity
Compound 11HepG221High cytotoxicity against liver cancer cells
Compound 12MCF-726Effective against breast cancer cells

These findings underscore the compound's versatility and effectiveness as a potential therapeutic agent.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole moiety plays a crucial role in modulating the electronic properties of the compound, enhancing its binding affinity and specificity. This interaction can lead to the inhibition or activation of target proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybrid benzothiadiazole-sulfonamide-pyridine framework. Below is a comparative analysis with analogous compounds from literature and databases:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-{2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide C₁₄H₁₂N₄O₃S₂ 372.41 Benzothiadiazole, sulfonamide linker, pyridine-4-carboxamide
2-[(Cyclopent-3-en-1-yl)amino]pyridine-4-carboxamide C₁₂H₁₅N₃O 233.27 Pyridine-4-carboxamide, cyclopentenyl amine substituent
1,3-Dimethyl-N-(1,2,3-thiadiazol-5-yl)-1H-pyrazole-5-carboxamide C₉H₁₀N₄O₂S 238.27 Thiadiazole, pyrazole-carboxamide, methyl groups
N-(3-Methyl-1,1-dioxo-1H-thiolan-3-yl)cyclopropanecarboxamide C₉H₁₄N₂O₃S 242.28 Cyclopropane-carboxamide, sulfone-containing thiolane
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide C₁₈H₁₈N₃O₄S 380.42 Thiazole, furan-carboxamide, methoxybenzyl substituent

Key Findings:

Electron-Deficient Cores : Unlike thiazole- or pyrazole-based analogs (e.g., entries 3 and 5 in Table 1), the benzothiadiazole core in the target compound provides enhanced electron deficiency, which may improve binding to redox-active biological targets .

Solubility and Bioavailability : The pyridine-4-carboxamide group improves aqueous solubility relative to furan-carboxamide analogs (entry 5), which are more lipophilic due to the furan ring .

Thermodynamic Stability : Benzothiadiazole derivatives generally exhibit higher thermal stability than thiadiazole or thiazole analogs, as observed in differential scanning calorimetry (DSC) studies of related compounds (e.g., entry 3 vs. target compound) .

Table 2: Hypothetical Pharmacokinetic Comparison*

Compound logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 1.8 3 8 115.2
Entry 3 (Thiadiazole-pyrazole hybrid) 2.1 2 6 98.5
Entry 5 (Thiazole-furan hybrid) 2.5 2 5 89.3

Research Implications and Limitations

While structural comparisons highlight the target compound’s unique features, experimental data on its biological activity, toxicity, or synthetic accessibility are absent in the provided evidence. For instance, benzothiadiazole-sulfonamide hybrids are reported in kinase inhibition studies, but direct correlations require validation . Similarly, thiazole-based analogs (entry 5) often exhibit antimicrobial activity, suggesting the target compound could be repurposed for such applications . Future work should prioritize empirical studies to confirm these hypotheses.

Biological Activity

N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and neurology. This compound features a benzothiadiazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects. The sulfonamide group enhances its pharmacological properties, making it a candidate for further investigation.

The molecular formula of this compound is C15H13N5O3S2, with a molecular weight of approximately 396.9 g/mol. The structure includes functional groups that contribute to its biological activity:

Property Value
Molecular FormulaC15H13N5O3S2
Molecular Weight396.9 g/mol
Key Functional GroupsBenzothiadiazole, Sulfonamide

Anticancer Properties

Research indicates that compounds containing benzothiadiazole and sulfonamide groups often exhibit significant anticancer activities. For example, similar compounds have been shown to act as competitive inhibitors of monoamine oxidase-B (MAO-B), suggesting potential applications in treating neurological disorders and specific cancer types . A study demonstrated that derivatives of benzothiadiazole exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anti-proliferative effects .

Case Study:
A recent evaluation of related benzothiadiazole compounds revealed that they inhibited the growth of several cancer cell lines by over 85%. For instance, compounds with structural similarities to this compound showed effective inhibition against MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells .

Neuroprotective Effects

The neuroprotective potential of benzothiadiazole derivatives has also been highlighted. Compounds similar to this compound have been evaluated for their ability to cross the blood-brain barrier and exhibit neuroprotective effects against oxidative stress-induced damage in neuronal cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in tumor progression and inflammation.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antioxidant Activity : The benzothiadiazole moiety is associated with antioxidant properties that can protect cells from oxidative damage.

Comparative Analysis

A comparative analysis of related compounds highlights the unique properties of this compound:

Compound Structure Highlights Biological Activity
N-(4-benzhydrylthiazol-2-yl)-2-chlorobenzamideContains thiazole instead of benzothiadiazolePotential anti-cancer activity
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-chlorobenzamideIncorporates benzodioxole and thiadiazoleAntimicrobial properties
N-(3-aminoquinoxalin-2-yl)sulfonamideFeatures quinoxaline structureInhibitor of various enzymes

Q & A

Q. What are the recommended synthetic routes for N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}pyridine-4-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the preparation of the benzothiadiazole sulfonyl chloride intermediate. Subsequent coupling with a pyridine-4-carboxamide derivative via nucleophilic substitution or amidation is critical. For example, sulfonamide formation can be achieved using a Schiff base intermediate (as seen in analogous sulfonamide syntheses ), followed by purification via column chromatography. Reaction conditions (e.g., solvent polarity, temperature, and catalyst use) should be optimized using design-of-experiments (DoE) principles to maximize yield .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Resolve crystal structure and confirm bond lengths/angles, particularly the benzothiadiazole and pyridine moieties .
  • NMR Spectroscopy : Use 1H^1H- and 13C^13C-NMR to verify substituent positions and hydrogen bonding (e.g., sulfonamide NH protons typically appear downfield) .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential sulfonamide toxicity .
  • Emergency Procedures : Follow institutional Chemical Hygiene Plans, including immediate decontamination and medical consultation for exposure .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s reactivity in catalytic systems?

  • Methodological Answer : Quantum chemical calculations (e.g., transition state analysis via DFT) can model reaction pathways, such as sulfonamide bond cleavage or interactions with biological targets. For example, molecular docking studies (as applied to sulfonamide derivatives ) predict binding affinities with enzymes. Integrate computational results with experimental kinetic data to validate mechanisms .

Q. What strategies resolve contradictions between experimental and computational structural data?

  • Methodological Answer :
  • Error Analysis : Compare XRD-derived bond lengths with DFT-optimized geometries; discrepancies may indicate crystal packing effects or solvent interactions .
  • Spectroscopic Validation : Use IR spectroscopy to confirm functional group vibrations (e.g., sulfonyl S=O stretches at ~1350 cm1^{-1}) against computational predictions .
  • Statistical Calibration : Apply multivariate analysis to identify outliers in datasets .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Methodological Answer : Employ statistical DoE (e.g., response surface methodology) to test variables like temperature, solvent (e.g., DMF vs. THF), and catalyst loading. For example, a central composite design can identify optimal conditions for sulfonylation efficiency while minimizing side products .

Q. What methodologies assess the compound’s potential in biological systems?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against target enzymes (e.g., carbonic anhydrase) using fluorometric or calorimetric methods. Compare with known sulfonamide inhibitors .
  • Cellular Uptake Studies : Use fluorescent labeling or LC-MS to quantify intracellular concentrations in model cell lines.
  • In Silico ADMET: Predict pharmacokinetics (e.g., logP for lipophilicity) using tools like SwissADME .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.